molecular formula C43H67NO11 B13436163 Deschloro Pimecrolimus (Mixture of Isomers, Technical Grade)

Deschloro Pimecrolimus (Mixture of Isomers, Technical Grade)

Cat. No.: B13436163
M. Wt: 774.0 g/mol
InChI Key: OVEZLUQSBDBGOU-YOURSWBGSA-N
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Description

Deschloro Pimecrolimus (Mixture of Isomers, Technical Grade) is a derivative of Pimecrolimus, an immunosuppressant drug belonging to the calcineurin inhibitor class. Pimecrolimus is primarily used in the treatment of atopic dermatitis (eczema) and other inflammatory skin diseases . Deschloro Pimecrolimus, as the name suggests, is a variant where the chlorine atom is removed, resulting in a mixture of isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deschloro Pimecrolimus typically involves the modification of the parent compound, Pimecrolimus. One common method involves the reaction of ascomycin with a conversion reagent to produce an activated derivative at C-32, which is then reacted with chloride ion . This process is efficient as it requires fewer steps and does not necessitate the protection of the ascomycin C-24 hydroxyl group or the purification of the activated derivative .

Industrial Production Methods

Industrial production of Deschloro Pimecrolimus follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of high-purity reagents and advanced purification techniques is crucial in industrial settings to meet the technical grade standards.

Chemical Reactions Analysis

Types of Reactions

Deschloro Pimecrolimus undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

Deschloro Pimecrolimus has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deschloro Pimecrolimus is unique due to the absence of the chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Pimecrolimus. This structural modification can influence its binding affinity, efficacy, and safety profile, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C43H67NO11

Molecular Weight

774.0 g/mol

IUPAC Name

(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,5R)-5-methoxycyclohex-3-en-1-yl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H67NO11/c1-10-31-19-25(2)18-26(3)20-36(52-8)39-37(53-9)22-28(5)43(50,55-39)40(47)41(48)44-17-12-11-16-33(44)42(49)54-38(29(6)34(45)24-35(31)46)27(4)21-30-14-13-15-32(23-30)51-7/h13,15,19,21,26,28-34,36-39,45,50H,10-12,14,16-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33-,34-,36-,37-,38?,39+,43+/m0/s1

InChI Key

OVEZLUQSBDBGOU-YOURSWBGSA-N

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC=C[C@@H](C4)OC)/C)O)C)OC)OC)C)\C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CC=CC(C4)OC)C)O)C)OC)OC)C)C

Origin of Product

United States

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